N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide
Description
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety, a chlorinated aromatic ring, and methoxy substituents. Its synthesis typically involves multi-step reactions, such as sulfonylation of amine intermediates or nucleophilic substitution on sulfonyl chloride precursors. Structural characterization often employs X-ray crystallography, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm the arrangement of functional groups and hydrogen-bonding networks, which influence its stability and reactivity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO6S/c1-21-13-7-16(15(22-2)6-11(13)17)25(19,20)18-8-10-3-4-12-14(5-10)24-9-23-12/h3-7,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVIUHLOAVPGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide typically involves multiple steps. One common method includes the cyclization of catechol with dichloromethane under basic conditions to form the benzo[1,3]dioxole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and sulfuric acid are often employed for nucleophilic and electrophilic substitutions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as nitro, amino, or alkyl groups.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Agricultural Use : Unlike herbicidal uracils , the target compound and N-Benzoylthiourea act as growth regulators, offering dual functionality in agriculture.
- Structural Advantages : The benzodioxole-sulfonamide scaffold balances lipophilicity and polarity, making it a promising candidate for drug delivery optimization.
Biological Activity
N-Benzo[1,3]dioxol-5-ylmethyl-4-chloro-2,5-dimethoxy-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with sulfonamide groups. The synthesis pathways often utilize various reagents and conditions to yield the desired product while ensuring high purity and yield.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Notably, studies have shown that derivatives containing the benzo[1,3]dioxole moiety exhibit significant cytotoxic effects. For instance:
- Cell Lines Tested : Commonly tested cell lines include HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : In one study, compounds similar to this compound showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, compared to 7.46 µM for doxorubicin, a standard chemotherapy drug .
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : It promotes apoptosis in cancer cells as evidenced by annexin V-FITC assays.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Mitochondrial Pathway Modulation : The compound affects proteins involved in the mitochondrial apoptosis pathway, including Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[1,3]dioxole Moiety | Enhances cytotoxicity against cancer cells |
| Sulfonamide Group | Increases solubility and bioavailability |
| Chlorine Substituent | Modulates receptor interactions |
| Dimethoxy Groups | Potentially enhances binding affinity |
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the benzo[1,3]dioxole structure:
- Study on Thiourea Derivatives : Researchers synthesized thiourea derivatives incorporating benzo[1,3]dioxole moieties and tested them against multiple cancer cell lines. The results indicated significant anticancer activity with some compounds outperforming established drugs .
- Capsaicin Analogue Research : A study investigated an analogue of capsaicin featuring a benzo[1,3]dioxole structure. This compound showed notable cytotoxicity against MCF7 cells with an IC50 value of 32 µM .
Q & A
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Benzenesulfonyl chloride, DCM, 0°C | Sulfonamide formation | |
| 2 | K₂CO₃, DMF, 80°C | Dehydrohalogenation | |
| 3 | Pd/C, H₂, ethanol | Reduction of nitro groups (if applicable) |
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, benzodioxole groups). For example, the benzodioxole methylene protons appear as a singlet at δ 4.2–4.5 ppm .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 454.08 for C₁₉H₁₈ClNO₆S) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Basic: What structural features of this compound influence its reactivity in medicinal chemistry applications?
- Electron-withdrawing groups : The 4-chloro and 2,5-dimethoxy groups enhance electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks .
- Benzodioxole moiety : Improves metabolic stability and bioavailability by resisting oxidative degradation .
- Steric hindrance : The bulky substituents may limit binding to off-target proteins .
Q. Table 2: Key Structural Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₈ClNO₆S | HRMS | |
| LogP (octanol-water) | 3.2 ± 0.3 | Computational | |
| Hydrogen bond acceptors | 6 | X-ray |
Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while non-polar solvents (e.g., toluene) reduce hydrolysis .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for benzodioxole intermediates .
- Kinetic monitoring : Use TLC or in-situ IR to detect intermediates and adjust reaction times dynamically .
Advanced: What experimental frameworks are suitable for assessing the environmental stability and degradation pathways of this compound?
Adopt methodologies from environmental fate studies:
- Hydrolysis studies : Expose the compound to buffers at pH 3–9 and monitor degradation via LC-MS. The benzodioxole group is stable below pH 7 but hydrolyzes to catechol derivatives at higher pH .
- Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure; quantify byproducts like sulfonic acids .
Q. Table 3: Environmental Stability Data
| Condition | Half-life | Major Byproduct | Reference |
|---|---|---|---|
| pH 7, 25°C | >30 days | None detected | |
| pH 9, 40°C | 12 hours | Catechol derivative |
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in crowded spectra (e.g., overlapping methoxy signals) .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in complex spectra .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (RMSD < 0.3 ppm confirms assignments) .
Advanced: What strategies are effective for evaluating the compound’s bioactivity against resistant bacterial strains?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfonamide group disrupts folate biosynthesis .
- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., 4-fold reduction in cefotaxime MIC) .
Q. Table 4: Example Bioactivity Data
| Strain | MIC (µg/mL) | Synergy Partner | Fold Reduction |
|---|---|---|---|
| S. aureus | 8.0 | Cefotaxime | 4 |
| E. coli | 64.0 | None | - |
Advanced: How should researchers design dose-response experiments to evaluate toxicity in in vitro models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
